5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride
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Overview
Description
5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a substitution reaction, where an amino group is replaced by a phenylamino group.
Addition of the Phenylsulfonyl Group:
Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction, where an alkyl group is added to the aromatic ring.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions involve the addition of atoms or groups to the compound without the loss of any atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Addition: Addition reactions may be facilitated by catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, and addition reactions may lead to the formation of adducts with new functional groups.
Scientific Research Applications
5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the oxidative stress response, apoptosis, and cell proliferation pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylamino)-2-((phenylsulfonyl)methyl)-1,3,4-thiadiazole: This compound has a similar structure but lacks the p-tolyl group.
2-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazole: This compound lacks the phenylamino group.
5-(Phenylamino)-3-(p-tolyl)-1,2,4-thiadiazole: This compound lacks the phenylsulfonyl group.
Uniqueness
5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride is unique due to the presence of all three functional groups (phenylamino, phenylsulfonyl, and p-tolyl) in its structure
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-(4-methylphenyl)-N-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2.ClH/c1-17-12-14-18(15-13-17)21-24-22(23-19-8-4-2-5-9-19)28-25(21)16-29(26,27)20-10-6-3-7-11-20;/h2-15H,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVZJSPJYPMLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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